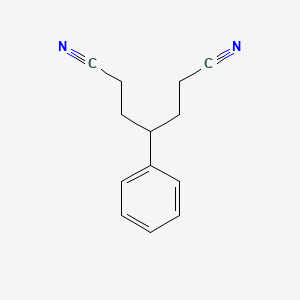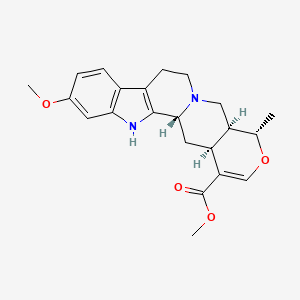![molecular formula C11H9NO4 B14756118 (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one CAS No. 1705-45-9](/img/structure/B14756118.png)
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one is a chemical compound characterized by the presence of a nitrophenyl group attached to an oxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one typically involves the condensation of 3-nitrobenzaldehyde with oxolan-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with various functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-[(4-nitrophenyl)methylidene]oxolan-2-one: Similar structure but with the nitro group in a different position.
(3E)-3-[(3-aminophenyl)methylidene]oxolan-2-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
1705-45-9 |
|---|---|
Fórmula molecular |
C11H9NO4 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C11H9NO4/c13-11-9(4-5-16-11)6-8-2-1-3-10(7-8)12(14)15/h1-3,6-7H,4-5H2/b9-6+ |
Clave InChI |
UCUHWEXTZBUIPQ-RMKNXTFCSA-N |
SMILES isomérico |
C\1COC(=O)/C1=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1COC(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)





![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)
![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)





